

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-Chloro-4(1H)-pyridinone**, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. This document details its synthesis, chemical properties, and biological significance, offering a valuable resource for researchers in the field.

Chemical Properties and Synthesis

2-Chloro-4(1H)-pyridinone, also known as 2-chloro-4-hydroxypyridine, is a crystalline solid. Its reactivity is characterized by the presence of a chlorine atom at the 2-position, making it susceptible to nucleophilic substitution, and a hydroxyl group at the 4-position, which can undergo various derivatization reactions. The pyridinone ring itself can participate in a range of chemical transformations.

Synthesis of 2-Chloro-4(1H)-pyridinone

A common method for the synthesis of **2-Chloro-4(1H)-pyridinone** involves the chlorination of 4-hydroxypyridine. While specific detailed protocols for this exact transformation are not abundant in publicly available literature, a general and adaptable procedure can be derived from related syntheses of chloropyridines from their corresponding hydroxypyridines. One such method utilizes phosphorus oxychloride (POCl_3) as the chlorinating agent.

Quantitative Data

The following tables summarize the available quantitative data for **2-Chloro-4(1H)-pyridinone** and related compounds. Please note that where experimental data for the target compound is limited, data for structurally similar molecules is provided for reference.

Table 1: Physical and Spectroscopic Data for **2-Chloro-4(1H)-pyridinone** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Chloro-4(1H)-pyridinone	C ₅ H ₄ CINO	129.54	155-163	286.6±20.0 (Predicted)[1]
2-Chloro-4-nitropyridine	C ₅ H ₃ CIN ₂ O ₂	158.54	52-56	-
5-Chloro-2-pyridinol	C ₅ H ₄ CINO	129.54	-	-
2-Chloro-4-pyridinylboronic acid	C ₅ H ₅ BCINO ₂	157.36	155-163	-

Table 2: Predicted ¹H NMR Spectral Data for **2-Chloro-4(1H)-pyridinone**

Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
H3	6.2 - 6.4	Doublet
H5	7.3 - 7.5	Doublet of doublets
H6	7.9 - 8.1	Doublet
NH	11.0 - 13.0	Broad singlet

Note: Predicted values are based on typical chemical shifts for similar pyridine derivatives and may vary depending on the solvent and experimental conditions.

Table 3: Predicted ^{13}C NMR Spectral Data for **2-Chloro-4(1H)-pyridinone**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	150 - 155
C3	105 - 110
C4	165 - 170
C5	115 - 120
C6	140 - 145

Note: Predicted values are based on typical chemical shift ranges for pyridine derivatives and may vary depending on the solvent and experimental conditions.[\[2\]](#)[\[3\]](#)

Experimental Protocols

General Protocol for the Synthesis of **2-Chloro-4(1H)-pyridinone** via Chlorination of **4-Hydroxypyridine**

This protocol is a generalized procedure based on the known reactivity of hydroxypyridines with chlorinating agents like phosphorus oxychloride.[\[4\]](#)[\[5\]](#)

Materials:

- 4-Hydroxypyridine
- Phosphorus oxychloride (POCl_3)
- Pyridine (optional, as a base)
- Inert solvent (e.g., acetonitrile)
- Ice
- Saturated sodium bicarbonate solution
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxypyridine (1 equivalent).
- Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus oxychloride (2-5 equivalents). A solvent such as acetonitrile can be used. For some substrates, the addition of a base like pyridine (1 equivalent) can be beneficial.
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl_3 . This step is highly exothermic and should be performed in a well-ventilated fume hood.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **2-Chloro-4(1H)-pyridinone**.

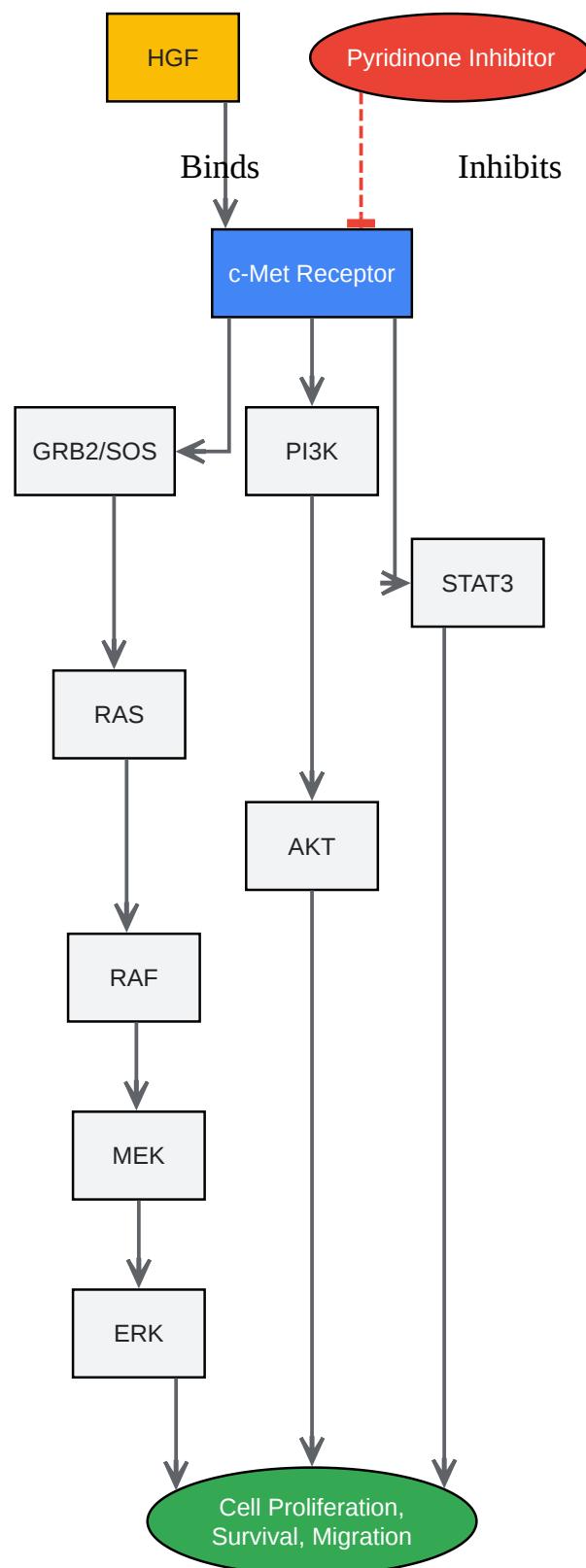
Biological Significance and Signaling Pathways

Pyridinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.^{[6][7][8]} Many of these activities are attributed to their ability to act as kinase inhibitors.

Pyridinone Derivatives as Kinase Inhibitors

Pyridinone-based compounds have been identified as potent inhibitors of several protein kinases, including c-Met and PIM-1 kinase, which are crucial regulators of cell proliferation, survival, and migration.^{[7][9][10]} The pyridinone scaffold can act as a bioisostere for other functional groups and can form key hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to competitive inhibition.^[8]

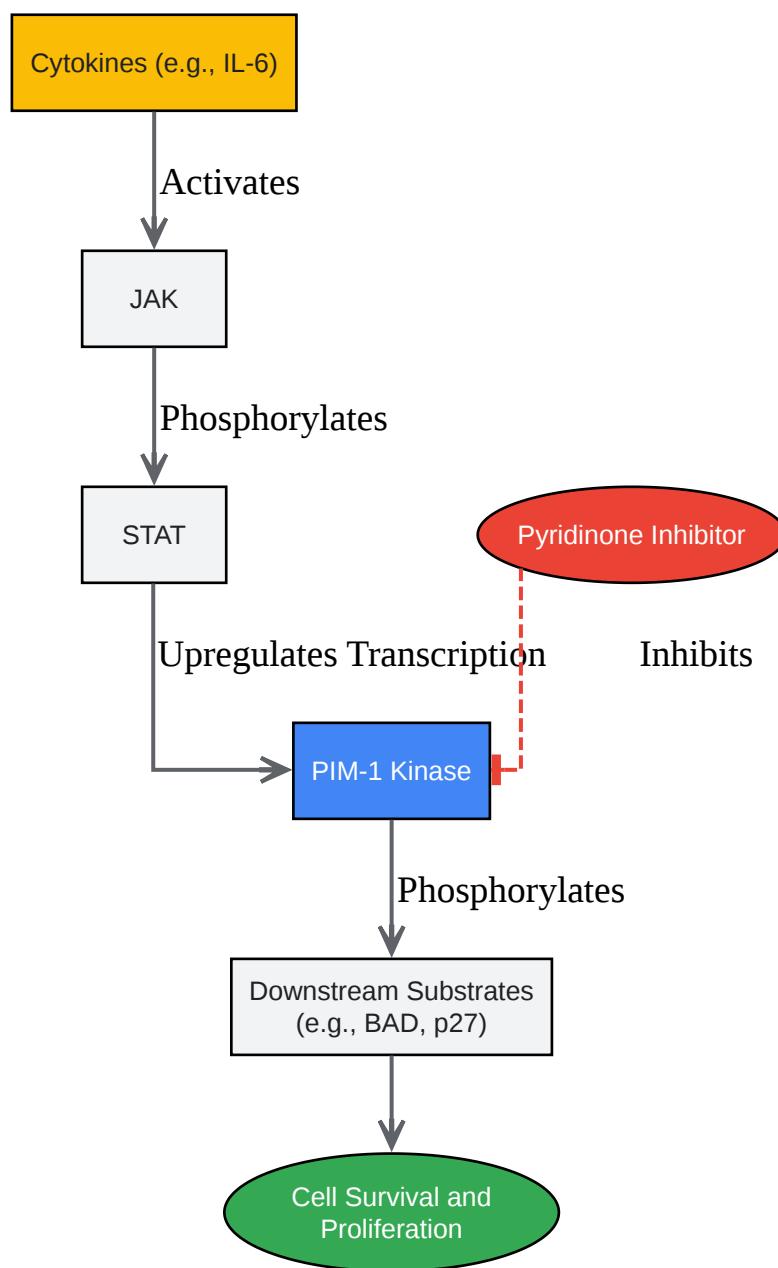
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.^{[6][11]} Aberrant activation of the c-Met pathway is implicated in various cancers, promoting tumor growth, angiogenesis, and metastasis.^{[6][11]} Pyridinone-based inhibitors can block the kinase activity of c-Met, thereby inhibiting these oncogenic signals.^[7]



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c-Met Signaling Pathway Inhibition

PIM-1 is a constitutively active serine/threonine kinase that is regulated primarily at the transcriptional level by the JAK/STAT pathway in response to cytokine signaling.[12][13] PIM-1 kinase phosphorylates a variety of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis, thereby promoting cell survival and proliferation.[13] Its overexpression is associated with several cancers. Pyridinone derivatives can inhibit PIM-1 kinase activity, representing a promising therapeutic strategy.[14]

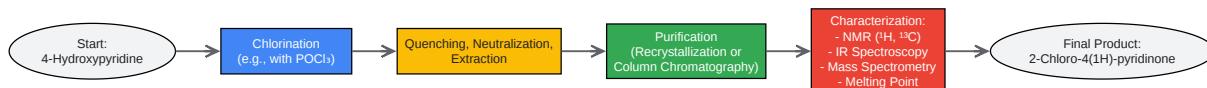


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PIM-1 Kinase Signaling Pathway Inhibition

Experimental Workflow

The general workflow for the synthesis and characterization of **2-Chloro-4(1H)-pyridinone** is outlined below. This process involves the initial synthesis of the compound, followed by purification and comprehensive characterization using various analytical techniques.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102469#2-chloro-4-1h-pyridinone-literature-review]

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